2-(1-Methyl-pyrrolidin-3-ylmethoxy)-ethanol
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Overview
Description
2-(1-Methyl-pyrrolidin-3-ylmethoxy)-ethanol is a chemical compound with the molecular formula C8H17NO2 It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to an ethanol moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-pyrrolidin-3-ylmethoxy)-ethanol typically involves the reaction of 1-methylpyrrolidine with an appropriate alkylating agent. One common method is the reaction of 1-methylpyrrolidine with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-pyrrolidin-3-ylmethoxy)-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(1-Methyl-pyrrolidin-3-ylmethoxy)-acetaldehyde or 2-(1-Methyl-pyrrolidin-3-ylmethoxy)-acetic acid.
Reduction: Formation of 2-(1-Methyl-pyrrolidin-3-ylmethoxy)-ethylamine.
Substitution: Formation of 2-(1-Methyl-pyrrolidin-3-ylmethoxy)-ethyl halides or amines.
Scientific Research Applications
2-(1-Methyl-pyrrolidin-3-ylmethoxy)-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-pyrrolidin-3-ylmethoxy)-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction pathways and altering neuronal function.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-pyrrolidin-3-ylmethoxy)-ethylamine: Similar structure but with an amine group instead of a hydroxyl group.
1-Methyl-3-pyrrolidinemethanol: Similar structure but lacks the ethylene bridge.
N-Methylpyrrolidine: Similar pyrrolidine ring but without the methoxy-ethanol moiety.
Uniqueness
2-(1-Methyl-pyrrolidin-3-ylmethoxy)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(1-methylpyrrolidin-3-yl)methoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9-3-2-8(6-9)7-11-5-4-10/h8,10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBUQYHYQPLNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)COCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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